

Application Notes for ONO-8713 in Immunohistochemistry-Based Research

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Compound of Interest

Compound Name: ONO-8713

Cat. No.: B538136

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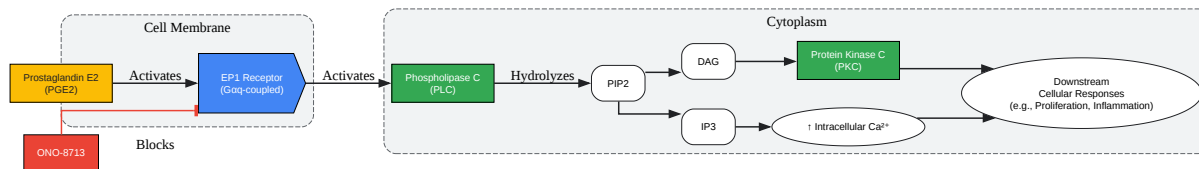
Introduction

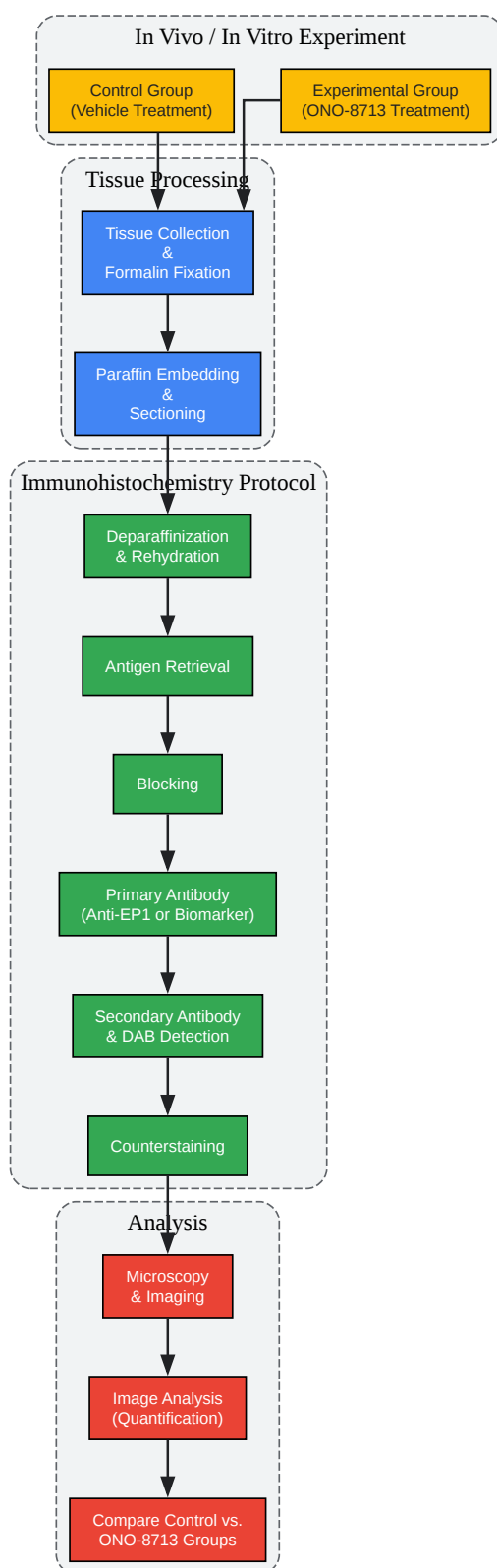
ONO-8713 is a potent and selective antagonist of the Prostaglandin E Receptor Subtype 1 (EP1). Prostaglandin E2 (PGE2), a key lipid mediator, exerts a wide range of physiological and pathological effects by signaling through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.^{[1][2][3]} The EP1 receptor is primarily coupled to Gαq proteins, and its activation leads to an increase in intracellular calcium levels, which can influence processes such as cell proliferation, inflammation, and neurotransmission.

These application notes provide a framework for utilizing immunohistochemistry (IHC) as a critical tool in research involving **ONO-8713**. It is important to clarify that **ONO-8713**, as a small molecule antagonist, is not directly used as a staining reagent in IHC. Instead, **ONO-8713** is administered in vitro or in vivo to block EP1 receptor signaling. Immunohistochemistry is then employed as a downstream analytical method to visualize and quantify the effects of this blockade on the expression and localization of the EP1 receptor itself or other relevant protein biomarkers within tissue samples.

Mechanism of Action: The PGE2/EP1 Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that plays a significant role in various cellular responses. **ONO-8713** acts by competitively inhibiting this binding, thereby preventing the downstream signaling events. Understanding this pathway is crucial for designing experiments and interpreting the results of IHC analysis following **ONO-8713** treatment.





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References

- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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